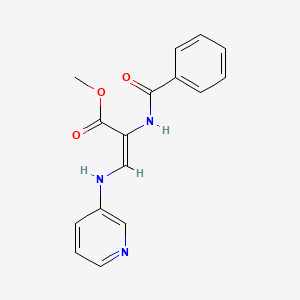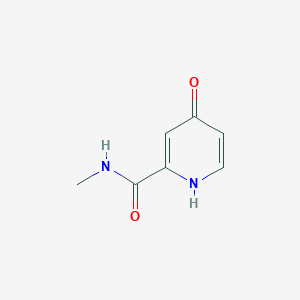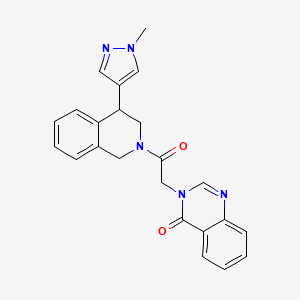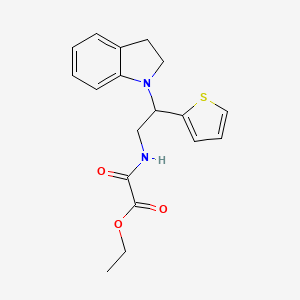![molecular formula C19H28N2OS B2415786 2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide CAS No. 1209439-81-5](/img/structure/B2415786.png)
2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide, commonly known as DTTBPP, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfhydryl reagents and is known for its ability to reduce disulfide bonds in proteins. DTTBPP has been used in various applications in biochemistry, molecular biology, and biotechnology.
Mecanismo De Acción
DTTBPP works by breaking the disulfide bonds in proteins, which are important for protein stability and function. It does this by donating a thiol group to the disulfide bond, which results in the formation of a new, reduced bond. This process is reversible, and the reduced bond can be re-oxidized by other oxidizing agents such as molecular oxygen.
Biochemical and physiological effects:
DTTBPP has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity of most proteins, nor does it affect the binding properties of antibodies or other proteins. However, DTTBPP can affect the stability of some proteins, particularly those that are highly disulfide bonded.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DTTBPP has several advantages for lab experiments. It is a highly effective reducing agent that can rapidly reduce disulfide bonds in proteins. It is also relatively stable and easy to handle. However, DTTBPP does have some limitations. It can be toxic to cells at high concentrations, and it can interfere with some protein assays. It also has a strong odor, which can be unpleasant to work with.
Direcciones Futuras
DTTBPP has several potential future directions in scientific research. It could be used to study the structure and function of proteins in more detail, particularly those that are highly disulfide bonded. It could also be used in the development of new protein-based therapeutics, such as antibody-drug conjugates. Additionally, DTTBPP could be used in the development of new protein engineering tools, such as site-specific labeling and modification techniques.
Métodos De Síntesis
DTTBPP can be synthesized by the reaction of 4-tert-butylphenyl thiol with 1-cyano-1,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)propanamide in the presence of a reducing agent such as sodium borohydride. The final product is obtained by removing the protecting group using an acid such as trifluoroacetic acid.
Aplicaciones Científicas De Investigación
DTTBPP has been used in various applications in scientific research. It has been used to reduce disulfide bonds in proteins, which is important for protein folding and stability. DTTBPP has also been used to study the structure and function of proteins, as well as in protein engineering and biotechnology. It has been used in the synthesis of peptide and protein conjugates, and in the preparation of protein samples for mass spectrometry analysis.
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-13(2)19(7,12-20)21-17(22)14(3)23-16-10-8-15(9-11-16)18(4,5)6/h8-11,13-14H,1-7H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXFLHHSODGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2415706.png)

![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)
![3-methyl-4-(4-methylbenzoyl)-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2415711.png)


![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)

![7,7-Difluoro-1-azaspiro[3.5]nonan-2-one](/img/structure/B2415726.png)